molecular formula C16H18 B11944257 1,3-Dimethyl-5-(1-phenylethyl)benzene CAS No. 75898-09-8

1,3-Dimethyl-5-(1-phenylethyl)benzene

Katalognummer: B11944257
CAS-Nummer: 75898-09-8
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: LVUFHDXEVLCSII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H18. This compound is characterized by a benzene ring substituted with two methyl groups and a phenylethyl group. It is a derivative of cumene and is used in various chemical processes and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-(1-phenylethyl)benzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this process, benzene is reacted with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves the alkylation of benzene with propylene to form cumene, followed by further alkylation with methyl groups. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-5-(1-phenylethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phenylethyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br) or nitric acid (HNO).

Major Products Formed

    Oxidation: Formation of 3,5-dimethylbenzoic acid or 3,5-dimethylbenzophenone.

    Reduction: Formation of 1,3-dimethyl-5-ethylbenzene.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-5-(1-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-5-(1-phenylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cumene (Isopropylbenzene): Similar structure but with an isopropyl group instead of a phenylethyl group.

    1,3-Dimethylbenzene (m-Xylene): Lacks the phenylethyl group, only has two methyl groups on the benzene ring.

    1,3-Dimethyl-5-ethylbenzene: Similar structure but with an ethyl group instead of a phenylethyl group.

Uniqueness

1,3-Dimethyl-5-(1-phenylethyl)benzene is unique due to the presence of both methyl and phenylethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This combination of substituents allows for specific reactivity patterns and applications that are not observed in its simpler analogs.

Eigenschaften

CAS-Nummer

75898-09-8

Molekularformel

C16H18

Molekulargewicht

210.31 g/mol

IUPAC-Name

1,3-dimethyl-5-(1-phenylethyl)benzene

InChI

InChI=1S/C16H18/c1-12-9-13(2)11-16(10-12)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3

InChI-Schlüssel

LVUFHDXEVLCSII-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(C)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.